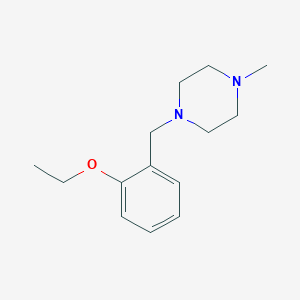
1-(2-ethoxybenzyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxybenzyl)-4-methylpiperazine, also known as EBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. EBP is a piperazine derivative that has been synthesized through various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzyl)-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist of the dopamine D4 receptor. 1-(2-ethoxybenzyl)-4-methylpiperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive and executive functions. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects, including the modulation of dopamine, serotonin, and norepinephrine levels in the brain. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to improve cognitive and executive functions, including attention, working memory, and decision-making. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
1-(2-ethoxybenzyl)-4-methylpiperazine has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D4 receptor, its ability to modulate other neurotransmitter systems, and its potential as a pharmacological tool for several neurological disorders. However, 1-(2-ethoxybenzyl)-4-methylpiperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
1-(2-ethoxybenzyl)-4-methylpiperazine has shown promising results in several studies, and there are several future directions for its research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for several neurological disorders, and the exploration of its potential as a tool for studying the dopamine D4 receptor and other neurotransmitter systems.
In conclusion, 1-(2-ethoxybenzyl)-4-methylpiperazine is a promising compound for scientific research due to its potential as a pharmacological tool for several neurological disorders. 1-(2-ethoxybenzyl)-4-methylpiperazine has shown high affinity and selectivity for the dopamine D4 receptor and has several biochemical and physiological effects. Although 1-(2-ethoxybenzyl)-4-methylpiperazine has some limitations, there are several future directions for its research, and it has the potential to contribute significantly to the field of neuroscience.
Synthesis Methods
1-(2-ethoxybenzyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 2-ethoxybenzyl chloride with 4-methylpiperazine in the presence of a base or the reaction of 4-methylpiperazine with 2-ethoxybenzaldehyde in the presence of a reducing agent. The yield and purity of 1-(2-ethoxybenzyl)-4-methylpiperazine depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
1-(2-ethoxybenzyl)-4-methylpiperazine has been used as a pharmacological tool in several studies due to its potential as a selective dopamine D4 receptor ligand. 1-(2-ethoxybenzyl)-4-methylpiperazine has shown high affinity and selectivity for the dopamine D4 receptor, which is involved in several neurological disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and addiction. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)12-16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEBZFMYMCTZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)